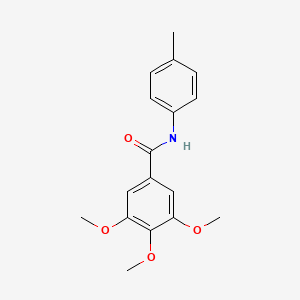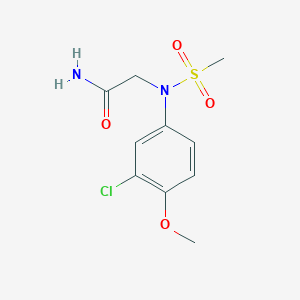
2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-isobutyl-4-(3-methoxyphenyl)nicotinonitrile (also known as SIB-1893) is a chemical compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
SIB-1893 is a selective agonist of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and play a crucial role in cognitive function and memory formation (Thomsen et al., 2010). Activation of α7 nAChRs by SIB-1893 leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and attention processes (Gronlien et al., 2007).
Biochemical and Physiological Effects
SIB-1893 has been shown to improve cognitive function in animal models of AD and schizophrenia by enhancing synaptic plasticity and increasing the release of neurotransmitters in the CNS (Papke et al., 2005; Thomsen et al., 2010). It has also been demonstrated to reduce nicotine self-administration and withdrawal symptoms in animal models of nicotine addiction (Gronlien et al., 2007). In addition, SIB-1893 has been shown to improve attention and impulsivity in animal models of ADHD (Acri et al., 2010).
实验室实验的优点和局限性
One of the major advantages of using SIB-1893 in lab experiments is its selectivity for α7 nAChRs, which allows for more precise targeting of this receptor subtype. However, one of the limitations of using SIB-1893 is its relatively low potency, which may require higher doses or longer exposure times to achieve desired effects (Papke et al., 2005).
未来方向
There are several potential future directions for research on SIB-1893. One area of interest is its potential to treat other neurological and psychiatric disorders, such as depression and anxiety disorders, which are also associated with dysfunction of the cholinergic system (Thomsen et al., 2010). Another potential direction is the development of more potent and selective α7 nAChR agonists based on the structure of SIB-1893 (Papke et al., 2005). Finally, further studies are needed to elucidate the long-term effects and safety profile of SIB-1893 in humans.
Conclusion
In conclusion, SIB-1893 is a promising chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selectivity for α7 nAChRs and ability to enhance cognitive function and reduce nicotine addiction make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, physiological effects, and long-term safety profile.
合成方法
The synthesis of SIB-1893 involves the reaction of 3-methoxybenzaldehyde with isobutylamine to form 3-methoxy-N-isobutylbenzylamine. This intermediate is then reacted with 2-cyanopyridine in the presence of a base to yield SIB-1893. The overall yield of this synthesis method is around 20-25% (Papke et al., 2005).
科学研究应用
SIB-1893 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease (AD) and schizophrenia (Papke et al., 2005; Thomsen et al., 2010). SIB-1893 has also been investigated for its potential to treat nicotine addiction (Gronlien et al., 2007) and attention deficit hyperactivity disorder (ADHD) (Acri et al., 2010).
属性
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11(2)7-13-9-15(16(10-18)17(19)20-13)12-5-4-6-14(8-12)21-3/h4-6,8-9,11H,7H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGWCPWGBDPOFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)

![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5738607.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)